5-Chloro-3-methylbenzo[b]thiophene-2-carbaldehyde
Overview
Description
The compound 5-Chloro-3-methylbenzo[b]thiophene-2-carbaldehyde is a chemical of interest in the field of organic synthesis and material science. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their synthesis, which can be informative for understanding the properties and potential synthesis routes for 5-Chloro-3-methylbenzo[b]thiophene-2-carbaldehyde.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that can provide a blueprint for the synthesis of 5-Chloro-3-methylbenzo[b]thiophene-2-carbaldehyde. For instance, the synthesis of poly(5-hexyloxybenzo[c]thiophene-1,3-diylvinylene) is achieved through a titanium-induced dicarbonyl-coupling reaction of a dicarbaldehyde precursor . Similarly, the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde involves a series of syntheses to produce new pyrazole derivatives . These methods suggest that a targeted synthesis of 5-Chloro-3-methylbenzo[b]thiophene-2-carbaldehyde could potentially involve a halogenation step followed by a condensation reaction with an appropriate aldehyde precursor.
Molecular Structure Analysis
The molecular structure of compounds similar to 5-Chloro-3-methylbenzo[b]thiophene-2-carbaldehyde has been determined using X-ray diffraction methods. For example, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde reveals that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring . This information can be extrapolated to predict that 5-Chloro-3-methylbenzo[b]thiophene-2-carbaldehyde may also exhibit a planar structure around the aldehyde group, which could influence its reactivity and interaction with other molecules.
Chemical Reactions Analysis
The reactivity of benzo[b]thiophene derivatives is highlighted in the synthesis of 5-methyl- and 5-chloro-3-benzo[b]thienyl-lithium, which can react with various electrophiles such as carbon dioxide, NN-dimethylformamide, and dimethyl sulphate to yield carboxylic acids, carbaldehydes, and methyl derivatives, respectively . These reactions demonstrate the versatility of benzo[b]thiophene derivatives in chemical synthesis, suggesting that 5-Chloro-3-methylbenzo[b]thiophene-2-carbaldehyde could also participate in a range of chemical transformations.
Physical and Chemical Properties Analysis
Although the specific physical and chemical properties of 5-Chloro-3-methylbenzo[b]thiophene-2-carbaldehyde are not discussed in the provided papers, the properties of structurally related compounds can offer some insights. For example, the solubility of poly(5-hexyloxybenzo[c]thiophene-1,3-diylvinylene) and its characterization through various spectroscopic techniques such as 1H NMR, IR, and UV-vis suggest that similar analytical methods could be used to characterize 5-Chloro-3-methylbenzo[b]thiophene-2-carbaldehyde . Additionally, the crystallographic data of related compounds can inform us about the potential crystalline nature and stability of 5-Chloro-3-methylbenzo[b]thiophene-2-carbaldehyde .
Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : 5-Chloro-3-methylbenzo[b]thiophene-2-carbaldehyde can be synthesized through various methods, including the reactions of benzo[b]thiophene derivatives with different reagents. For instance, benzo[b]thiophen is formylated in position 3 using dichloromethyl butyl ether and titanium tetrachloride, leading to the formation of various benzo[b]thiophen aldehydes, including 5-Chloro-3-methylbenzo[b]thiophene-2-carbaldehyde (Buu‐Hoï, Croisy, & Jacquignon, 1969).
Chemical Reactions : The compound can undergo various chemical reactions, such as reacting with carbon dioxide, NN-dimethylformamide, and dimethyl sulfate to produce carboxylic acids, carbaldehydes, and methyl derivatives, respectively (Dickinson & Iddon, 1971).
Applications in Heterocyclic Chemistry
Thiophene Derivatives : 5-Chloro-3-methylbenzo[b]thiophene-2-carbaldehyde is an important intermediate in the synthesis of various thiophene derivatives. These compounds have been synthesized from starting materials such as 6,7-dihydrobenzo[b]thiophen-4(5H)-one, leading to the production of functionally diverse benzo[b]thiophene derivatives (Datta & De, 1989).
Fluorescent Sensor Development : The compound has been used in the development of novel fluorescent sensors. For example, 5-(N-Ethylcarbazol-3-yl)thiophene-2-carbaldehyde (ECTC) was synthesized and identified as a potent fluorescent sensor for ferric ions, showcasing the compound's role in analytical chemistry (Zhang et al., 2016).
Contributions to Organic Chemistry Research
Organic Synthesis : The compound's utility in organic synthesis is highlighted through its role in the formation of various organic structures, such as benzo[b]thiophen derivatives, which serve as key intermediates in multiple synthetic pathways (Bogza et al., 2018).
Structural Analysis : X-ray diffraction studies on derivatives of 5-Chloro-3-methylbenzo[b]thiophene-2-carbaldehyde have been conducted to understand their crystal structures, which are essential for determining their properties and potential applications in material science (Xu & Shi, 2011).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been designed to target myeloid cell leukemia-1 (mcl-1), a protein responsible for inhibiting apoptosis and promoting dna damage repair .
Mode of Action
It’s plausible that it may interact with its targets in a manner similar to related compounds, potentially leading to changes in cellular processes such as apoptosis and dna repair .
Biochemical Pathways
Based on the potential target (mcl-1), it could be inferred that the compound may influence pathways related to apoptosis and dna damage repair .
Result of Action
If the compound acts on mcl-1, it could potentially lead to the induction of apoptosis and inhibition of dna repair in targeted cells .
properties
IUPAC Name |
5-chloro-3-methyl-1-benzothiophene-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClOS/c1-6-8-4-7(11)2-3-9(8)13-10(6)5-12/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHWRIDKBQTMPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=C(C=C2)Cl)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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